![molecular formula C19H13FN2O3 B2865044 (5-(2-fluorophenyl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate CAS No. 1203203-07-9](/img/structure/B2865044.png)
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate, also known as IND-FM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including this compound, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, suggesting potential applications in cancer treatment .
Anti-HIV Activity
Some indole derivatives have been found to possess anti-HIV properties . This suggests that our compound could potentially be used in the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of microbial infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that our compound could potentially be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that our compound could potentially be used in the treatment of diabetes .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects . The exact effects would depend on the specific targets and pathways affected by this compound.
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-16-7-3-1-6-14(16)18-9-12(22-25-18)11-24-19(23)15-10-21-17-8-4-2-5-13(15)17/h1-10,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVRKIDHLMMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.